REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)C3.C(C(Cl)C1C=CC=CC=1)=C.[N+]([C:24]1C=C([N+]([O-])=O)C=C[C:25]=1[OH:33])([O-])=O.[OH-].[Na+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(C(C)=O)C>[CH:25]([O:33][CH2:1][C:5]1[CH:4]=[CH:8][CH:9]=[CH:10][CH:6]=1)=[CH2:24] |f:3.4,6.7|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.038 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0.475 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
further stirred at 75° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermoregulator, stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise at 75° C. to the obtained solution over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
After the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the organic layer was then washed three times with 300 g of distilled water
|
Type
|
CUSTOM
|
Details
|
After methyl ethyl ketone was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction product was precipitated in 300 ml of methanol
|
Type
|
CUSTOM
|
Details
|
to collect solid matter
|
Type
|
FILTRATION
|
Details
|
through filtration, which
|
Type
|
CUSTOM
|
Details
|
was then dried at 50° C. in a vacuum oven
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |